molecular formula C11H15NO3 B13073912 (2-Phenoxyethyl)alanine

(2-Phenoxyethyl)alanine

Cat. No.: B13073912
M. Wt: 209.24 g/mol
InChI Key: HXFSUYGAWYZACD-UHFFFAOYSA-N
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Description

(2-Phenoxyethyl)alanine is a synthetic derivative of alanine, where the β-carbon side chain is substituted with a phenoxyethyl group (-O-C6H5-CH2-CH2-).

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(2-phenoxyethylamino)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-9(11(13)14)12-7-8-15-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14)

InChI Key

HXFSUYGAWYZACD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxyethyl)alanine typically involves the reaction of alanine with 2-phenoxyethanol. One common method is the esterification of alanine with 2-phenoxyethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of (2-Phenoxyethyl)alanine may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxyethyl)alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Phenoxyethyl)alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenoxyethyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance the binding affinity of the compound to its target, thereby modulating its activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Phenylalanine (C9H11NO2)
  • Structure: Natural aromatic amino acid with a benzyl side chain.
  • Key Differences: Unlike (2-Phenoxyethyl)alanine, phenylalanine lacks the ether linkage and ethyl spacer, making it less flexible and more rigid .
  • Hydrophobicity: The phenoxyethyl group in (2-Phenoxyethyl)alanine likely increases hydrophobicity compared to phenylalanine, which already favors β-sheet structures due to its bulky benzyl group .
4-AMINOPHENYLALANINE (C9H12N2O2)
  • Structure: Phenylalanine derivative with a para-amino group on the benzene ring.
  • Key Differences: The amino group enhances hydrogen-bonding capacity and electronic effects, contrasting with the phenoxyethyl group’s ether linkage and lack of direct H-bond donors .
2-(2-Methoxyphenoxy)ethylamine
  • Structure: Ethylamine derivative with a methoxy-phenoxy substituent.
Cytotoxicity in Cancer Cells
  • 2-Phenoxyethyl 4-hydroxybenzoate: Exhibited significant cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL) due to inter-H-bond formation with DNA .
  • 2-Phenoxyethyl 2-hydroxybenzoate: Lower activity (52% viability at 500 µg/mL), attributed to the absence of DNA-binding H-bonds .
  • Implications for (2-Phenoxyethyl)alanine: If the phenoxyethyl group facilitates similar DNA interactions, the compound may exhibit anticancer properties, though this requires experimental validation.

Physicochemical Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Cytotoxicity (MCF-7, % Viability at 500 µg/mL)
(2-Phenoxyethyl)alanine* C11H15NO3 209.24 Phenoxyethyl, carboxylate Not reported
Phenylalanine C9H11NO2 165.19 Benzyl, carboxylate Not applicable
4-AMINOPHENYLALANINE C9H12N2O2 180.21 Para-amino, carboxylate Not reported
2-Phenoxyethyl 4-hydroxybenzoate C15H14O4 258.27 Phenoxyethyl, hydroxyl 11%

*Theoretical values based on structural extrapolation.

Biological Activity

(2-Phenoxyethyl)alanine is a compound that combines the structural features of alanine, an essential amino acid, with a phenoxyethyl group. This unique structure enhances its lipophilicity, potentially influencing its interactions with biological targets. The following sections detail the biological activity of (2-Phenoxyethyl)alanine, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula of (2-Phenoxyethyl)alanine is C₁₃H₁₅NO₂, and it is characterized by the presence of an amino acid backbone with a phenoxy group. This combination provides distinct chemical reactivity and biological activities compared to other amino acids.

Compound Name Structure Type Unique Features
AlanineStandard Amino AcidBasic structure; no aromatic side chain
PhenylalanineAromatic Amino AcidContains a phenyl group; essential for protein synthesis
2-(4-Hydroxyphenyl)alanineHydroxy-substituted Amino AcidExhibits antioxidant properties; similar reactivity
3-(Phenylthio)alanineThioether-substituted Amino AcidUnique sulfur atom; different biological activity

Research indicates that (2-Phenoxyethyl)alanine may exhibit several biological activities due to its structural similarities to alanine. These include:

  • Cellular Interaction : The phenoxyethyl group may enhance the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, suggesting that (2-Phenoxyethyl)alanine may also offer protective effects against oxidative stress.
  • Potential Neuroprotective Effects : Given its structural characteristics, there is interest in exploring its role in neuroprotection and potential benefits in neurological disorders.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2-Phenoxyethyl)alanine:

  • A study on alanine derivatives found that modifications to the amino acid structure can significantly alter their biological activity, indicating that (2-Phenoxyethyl)alanine may possess unique properties not found in standard alanine .
  • Research on phenylalanine derivatives has shown enhanced bioactivity in various assays, suggesting that similar modifications could lead to increased efficacy in therapeutic applications .

Applications

(2-Phenoxyethyl)alanine has potential applications in various fields:

  • Pharmaceutical Development : Due to its unique structure and potential bioactivity, it may serve as a lead compound for developing new drugs targeting metabolic or neurodegenerative diseases.
  • Nutraceuticals : Its possible antioxidant properties could make it an attractive candidate for dietary supplements aimed at enhancing health and wellness.
  • Biochemical Research : As a model compound, it can be used to study the interactions between amino acids and biological macromolecules.

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